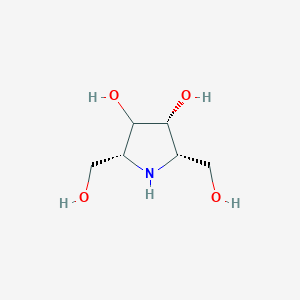

2,5-Anhydro-2,5-imino-D-glucitol

Description

Properties

CAS No. |

132295-44-4 |

|---|---|

Molecular Formula |

C6H13NO4 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(2S,3R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol |

InChI |

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4+,5+,6?/m0/s1 |

InChI Key |

PFYHYHZGDNWFIF-JMSAOHGTSA-N |

Isomeric SMILES |

C([C@H]1[C@H](C([C@H](N1)CO)O)O)O |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O |

Synonyms |

(2R,3R,4R,5S)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol; 2,5-Anhydro-2,5-imino-D-glucitol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol: A Promising Pharmacological Chaperone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-2,5-imino-D-glucitol, also known by its synonyms isofagomine and the former experimental drug name afegostat, is a potent iminosugar that functions as a glycosidase inhibitor.[1][2] Its primary area of investigation has been as a pharmacological chaperone for the treatment of Gaucher disease, a lysosomal storage disorder caused by mutations in the gene encoding the enzyme acid β-glucosidase (GCase).[3][4] This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed mechanism of action, experimental protocols for its evaluation, and a summary of its clinical development.

Chemical and Physical Properties

This compound is a white solid with the following properties:

| Property | Value | Reference |

| IUPAC Name | (2S,3R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | [5] |

| Synonyms | Isofagomine, Afegostat, (2R,3R,4R,5S)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol | [1][2][5] |

| CAS Number | 132295-44-4 | [6] |

| Chemical Formula | C₆H₁₃NO₄ | [5][6] |

| Molecular Weight | 163.17 g/mol | [5][6] |

| Melting Point | 139-142.5 °C | [6] |

| Solubility | Soluble in water and methanol. | [7] |

| Appearance | Solid |

Mechanism of Action: A Pharmacological Chaperone for Gaucher Disease

Gaucher disease is characterized by the accumulation of glucosylceramide in lysosomes due to deficient activity of the GCase enzyme.[4] Many mutations in the GBA1 gene, which encodes GCase, lead to the production of misfolded, unstable enzyme variants that are prematurely degraded by the endoplasmic reticulum-associated degradation (ERAD) pathway and fail to traffic to the lysosome.[8][9][10]

This compound acts as a pharmacological chaperone by selectively binding to the active site of these misfolded GCase variants in the endoplasmic reticulum (ER).[1][2][11] This binding stabilizes the enzyme's conformation, facilitating its proper folding and subsequent transport through the Golgi apparatus to the lysosome.[11] Once in the acidic environment of the lysosome, the chaperone dissociates from the enzyme, allowing the now correctly folded GCase to hydrolyze its substrate, glucosylceramide.[11] This mechanism effectively increases the amount of functional GCase in the lysosome, thereby addressing the root cause of Gaucher disease.[1][3]

The following diagram illustrates the mechanism of action of this compound in rescuing mutant GCase from ER-associated degradation.

References

- 1. ERdj3 is an Endoplasmic Reticulum Degradation Factor for Mutant Glucocerebrosidase Variants Linked to Gaucher’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Afegostat - Wikipedia [en.wikipedia.org]

- 3. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gaucherdiseasenews.com [gaucherdiseasenews.com]

- 5. Pharmacological Chaperones for GCase that Switch Conformation with pH Enhance Enzyme Levels in Gaucher Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amicus Therapeutics Presents Positive Data from Phase 2 Clinical Trial of Plicera(TM) for Gaucher Disease | Amicus Therapeutics [ir.amicusrx.com]

- 7. ERdj3 is an endoplasmic reticulum degradation factor for mutant glucocerebrosidase variants linked to Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Mutant glucocerebrosidase in Gaucher disease recruits Hsp27 to the Hsp90 chaperone complex for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gaucherdisease.org [gaucherdisease.org]

An In-depth Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-2,5-imino-D-glucitol, a polyhydroxylated pyrrolidine, is a notable iminosugar with significant applications in glycobiology and therapeutic research. As an analogue of D-glucose, it exhibits potent inhibitory activity against various glycosidases. This property has led to its investigation as a pharmacological chaperone for the treatment of lysosomal storage disorders, particularly Gaucher disease. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and biological activities, with a focus on its mechanism of action as a pharmacological chaperone.

Molecular Structure and Chemical Identity

This compound is a bicyclic molecule with a pyrrolidine ring fused to a tetrahydrofuran ring. Its structure is characterized by the presence of multiple hydroxyl groups, which contribute to its water solubility and ability to mimic natural sugars.

Chemical Structure:

-

2D Structure: (A 2D chemical structure diagram would be depicted here in a full document)

-

3D Structure: (A 3D chemical structure diagram would be depicted here in a full document)

IUPAC Name: (2R,3R,4R,5S)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol

Stereochemistry: The stereochemistry of the chiral centers is crucial for its biological activity, determining its specific interaction with the active sites of target enzymes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₄ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| Melting Point | 139-142.5 °C | [2] |

| Appearance | White Crystalline Solid | |

| Solubility | Soluble in methanol. | [2] |

| Storage Temperature | -20°C | [2] |

Synthesis and Characterization

Experimental Protocol: Synthesis from 5-keto-D-fructose

A common synthetic route to this compound involves the reductive amination of 5-keto-D-fructose. The following is a representative protocol:

Materials:

-

5-keto-D-fructose

-

Ammonium formate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Dowex 50W-X8 resin (H⁺ form)

-

Ammonia solution

Procedure:

-

Reductive Amination: A solution of 5-keto-D-fructose and a large excess of ammonium formate in methanol is prepared. The reaction mixture is stirred at room temperature.

-

Reduction: Sodium cyanoborohydride is added portion-wise to the reaction mixture, and the stirring is continued for several hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and applied to a Dowex 50W-X8 (H⁺ form) column.

-

Elution: The column is washed with water to remove unreacted starting material and by-products. The desired product is then eluted with a dilute ammonia solution.

-

Purification: The fractions containing the product are collected, and the solvent is evaporated to yield this compound as a solid. The product can be further purified by recrystallization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule, confirming the presence of the pyrrolidine ring and the hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their chemical environments, further verifying the molecular structure. A recent publication provides detailed 1H and 13C NMR data for 2,5-dideoxy-2,5-imino-d-glucitol (DGDP) in D₂O:

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. For the protonated molecule [M+H]⁺, the calculated m/z is 164.0917, and a found value of 164.0917 has been reported.[3]

Biological Activity and Mechanism of Action

Glycosidase Inhibition

Pharmacological Chaperone in Gaucher Disease

Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of glucosylceramide in lysosomes. Many mutations cause the GCase protein to misfold in the endoplasmic reticulum (ER), leading to its degradation by the ER-associated degradation (ERAD) pathway and preventing its transport to the lysosome.

This compound acts as a pharmacological chaperone by binding to the misfolded GCase in the ER. This binding stabilizes the protein, allowing it to pass the ER quality control checks and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, and the now correctly folded GCase can perform its function of degrading glucosylceramide.

The following diagram illustrates the mechanism of action of this compound as a pharmacological chaperone in Gaucher disease.

References

- 1. Pharmacological chaperones as therapeutics for lysosomal storage diseases. | Semantic Scholar [semanticscholar.org]

- 2. This compound CAS#: 132295-44-4 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-dideoxy-2,5-imino-D-glucitol: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-dideoxy-2,5-imino-D-glucitol (DGDP), a polyhydroxylated pyrrolidine, belongs to the iminosugar class of compounds. These sugar analogues, where the endocyclic oxygen is replaced by a nitrogen atom, are potent glycosidase inhibitors due to their ability to mimic the transition state of glycosidic bond cleavage. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of DGDP, with a focus on its role as a tool for studying and potentially treating lysosomal storage disorders such as Pompe disease.

Discovery and History

The field of iminosugars gained significant attention with the discovery of naturally occurring glycosidase inhibitors. While the diastereomer of DGDP, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), has been isolated from natural sources, the discovery of 2,5-dideoxy-2,5-imino-D-glucitol is rooted in synthetic chemistry.

The first synthesis of DGDP is attributed to the research group of G.W.J. Fleet in 1991 . Their work, published in Tetrahedron: Asymmetry, described the stereoselective synthesis of this novel polyhydroxylated pyrrolidine. This seminal work opened the door for further investigation into the biological activities of DGDP and its potential as a glycosidase inhibitor. While the initial synthesis has been refined over the years, this 1991 publication marks the beginning of the scientific journey with this compound.

Synthetic Methodologies

The synthesis of 2,5-dideoxy-2,5-imino-D-glucitol has evolved to improve yield and stereoselectivity. A modern and efficient method involves a multi-step synthesis starting from L-sorbose.

Experimental Protocol: Synthesis of 2,5-dideoxy-2,5-imino-D-glucitol from L-Sorbose

This protocol is adapted from a multigram-scale synthesis and involves a regioselective Appel reaction followed by intramolecular reductive amination.[1]

Materials:

-

L-Sorbose

-

2-Chloroethanol

-

Acetyl chloride

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Diatomaceous earth (Celite®)

-

Parr apparatus or similar hydrogenation reactor

Procedure:

-

Fischer Glycosylation: L-Sorbose is reacted with 2-chloroethanol and a catalytic amount of acetyl chloride to produce 2-chloroethyl-α-L-sorbopyranoside.

-

Regioselective Appel Reaction: The resulting sorbopyranoside is treated with carbon tetrabromide and triphenylphosphine in a suitable solvent to selectively brominate the C-5 position.

-

Azide Substitution: The C-5 bromide is then displaced with sodium azide in DMF to yield 5-azido-5-deoxy-α-L-sorbopyranoside.

-

Hydrolysis: The glycoside is hydrolyzed using aqueous trifluoroacetic acid to remove the 2-chloroethyl group.

-

Intramolecular Reductive Amination: The 5-azido-5-deoxy-α-L-sorbopyranose is dissolved in a 1:1 mixture of water and methanol. 10% Pd/C is added, and the mixture is subjected to hydrogenation (4 bar H₂) in a Parr apparatus for 24 hours.

-

Purification: The reaction mixture is filtered through diatomaceous earth, and the filtrate is concentrated under reduced pressure to yield 2,5-dideoxy-2,5-imino-D-glucitol as a colorless solid.

Experimental Workflow for the Synthesis of 2,5-dideoxy-2,5-imino-D-glucitol

References

The Iminosugar DGDP: A Potent Glycosidase Inhibitor with Antiviral Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The iminosugar 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) is a polyhydroxylated pyrrolidine that has garnered significant interest within the scientific community for its potent biological activities. As a structural mimic of monosaccharides, DGDP effectively inhibits the function of various glycosidase enzymes, which play crucial roles in a wide range of biological processes. This inhibitory action forms the basis of its potential therapeutic applications, including in the fields of antiviral and metabolic disease research. This technical guide provides a comprehensive overview of the biological activity of DGDP, including its quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Glycosidase Inhibition

DGDP is a potent competitive inhibitor of both α- and β-glucosidases.[1] These enzymes are responsible for the hydrolysis of glycosidic bonds in carbohydrates. By mimicking the transition state of the natural substrate, DGDP binds to the active site of these enzymes, preventing them from carrying out their normal function.[2]

Quantitative Glycosidase Inhibition Data

| Enzyme Target | Inhibitor | IC50 / Ki | Source |

| β-Glucosidase (Agrobacterium sp.) | DMDP derivatives | Ki values in the nanomolar range | [3][4] |

| Invertase | DMDP | Potent inhibitor | [5] |

| α-Glucosidase | DMDP | Potent inhibitor | [5] |

Antiviral Activity

The antiviral activity of many iminosugars, including potentially DGDP, stems from their ability to inhibit host endoplasmic reticulum (ER) α-glucosidases I and II.[6] These enzymes are critical for the proper folding of viral envelope glycoproteins. Inhibition of these glucosidases leads to misfolded glycoproteins, which can result in the production of non-infectious viral particles or the retention of viral proteins within the ER, thereby reducing viral load.[6]

Quantitative Antiviral Activity Data

Specific antiviral data for DGDP against particular viruses is not extensively reported in the available literature. The following table presents data for other well-studied iminosugars to illustrate the potential antiviral efficacy of this class of compounds.

| Virus | Iminosugar | EC50 / EC90 | Cell Line | Source |

| Dengue Virus (DENV) | Novel DNJ derivatives | EC90: 0.2 to 0.6 μM | Cell cultures | [1] |

| Hepatitis C Virus (HCV) | N-nonyl-deoxynojirimycin (NN-DNJ) | - | - | [6] |

| Human Immunodeficiency Virus (HIV) | N-butyl-deoxynojirimycin (NB-DNJ) | - | - | [6] |

| Influenza A Virus | N-nonyl-deoxynojirimycin (NN-DNJ) | Strain-specific inhibition | Cell culture | [6] |

Experimental Protocols

Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP)

A common synthetic route to DGDP involves the intramolecular reductive amination of a suitable azido-sugar precursor.[7]

Materials:

-

5-azido-5-deoxy-α-L-sorbopyranose

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrogenation apparatus (e.g., Parr apparatus)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Dissolve 5-azido-5-deoxy-α-L-sorbopyranose in a 1:1 mixture of water and methanol.

-

Carefully add 10% Pd/C to the solution.

-

Transfer the mixture to a hydrogenation apparatus.

-

Pressurize the apparatus with hydrogen gas to 4 bar.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

-

Thoroughly wash the catalyst with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield DGDP as a colorless solid.[7]

In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compound (DGDP)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound (DGDP) in phosphate buffer.

-

In a 96-well plate, add a defined volume of the α-glucosidase solution to each well.

-

Add the different concentrations of the test compound to the respective wells. A control well should contain only the buffer instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding the sodium carbonate solution to each well.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vitro β-Glucosidase Inhibition Assay

This protocol is similar to the α-glucosidase assay, with the primary difference being the enzyme and substrate used.

Materials:

-

β-Glucosidase (e.g., from almonds or Agrobacterium sp.)

-

p-nitrophenyl-β-D-glucopyranoside (pNP-β-Glc) as the substrate

-

Test compound (DGDP)

-

Appropriate buffer (e.g., citrate or phosphate buffer, pH adjusted for optimal enzyme activity)

-

Sodium carbonate (Na₂CO₃) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Follow the same steps as for the α-glucosidase inhibition assay, substituting β-glucosidase and pNP-β-Glc.

-

Ensure the buffer system and pH are optimized for the specific β-glucosidase being used.

-

Calculate the percentage of inhibition and the IC50 value as described above.

Visualizations

Signaling Pathway: Inhibition of Glycosidase

Caption: Competitive inhibition of glycosidase by DGDP.

Experimental Workflow: Synthesis and Evaluation of DGDP

Caption: Workflow for DGDP synthesis and biological testing.

Logical Relationship: Antiviral Mechanism of Action

Caption: Antiviral mechanism of DGDP via glucosidase inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,5-Dideoxy-2,5-Imino-D-Glucitol | Glycosidase Inhibitor [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,5-Dideoxy-2,5-imino-D-mannitol CAS 59920-31-9 — GlycoFineChem [glycofinechem.com]

- 6. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol as a Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Anhydro-2,5-imino-D-glucitol, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a potent polyhydroxylated pyrrolidine, a class of compounds known as iminosugars. These molecules are carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom. This structural alteration provides significant metabolic stability and enables them to function as powerful inhibitors of glycosidases by mimicking the transition state of glycosidic bond cleavage. This technical guide provides a comprehensive overview of this compound, including its mechanism of action as a glycosidase inhibitor, detailed synthetic protocols, a compilation of its inhibitory constants against various glycosidases, and methodologies for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals in the fields of glycobiology, drug discovery, and medicinal chemistry.

Introduction

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing crucial roles in numerous biological processes, including digestion, lysosomal catabolism, and the post-translational modification of glycoproteins. The inhibition of these enzymes has emerged as a promising therapeutic strategy for a wide range of diseases, such as diabetes, viral infections, and lysosomal storage disorders.[1] Iminosugars, natural or synthetic carbohydrate mimetics with a nitrogen atom in the ring, are potent and selective glycosidase inhibitors.[1]

This compound (DGDP) is a five-membered iminosugar that has garnered significant attention for its potent inhibitory activity, particularly against α-glucosidases.[1] Its ability to act as a transition state analogue makes it a highly effective competitive inhibitor. This guide delves into the technical details of DGDP as a glycosidase inhibitor, providing a foundation for its application in research and drug development.

Mechanism of Action

The inhibitory activity of this compound stems from its structural similarity to the natural pyranose substrates of glycosidases. The protonated nitrogen atom in the pyrrolidine ring at physiological pH mimics the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of a glycosidic bond. This allows DGDP to bind with high affinity to the active site of the enzyme, acting as a competitive inhibitor.

Synthesis of this compound

A practical, multigram-scale stereoselective synthesis of 2,5-dideoxy-2,5-imino-D-glucitol (DGDP) has been developed from L-sorbose. This seven-step process offers a significant overall yield and requires only two chromatographic purification steps.

Experimental Protocol: Synthesis from L-Sorbose

The synthesis involves the following key transformations:

-

Protection of L-Sorbose: Formation of a protected sorbopyranose derivative.

-

Regioselective Appel Reaction: Introduction of a halogen at the C-5 position.

-

Azide Substitution: Displacement of the halogen with an azide group.

-

Deprotection: Removal of protecting groups.

-

Reductive Amination: Reduction of the azide and intramolecular cyclization to form the pyrrolidine ring.

-

Purification: Isolation of the final product.

Detailed Step-by-Step Procedure:

A detailed protocol for the synthesis of DGDP from L-sorbose has been reported, outlining a 7-step process with a 56% overall yield.[2][3][4][5] The key steps involve a regioselective Appel reaction to introduce a bromine at the C-5 position, followed by azide displacement, and subsequent reduction and cyclization.

Example of the final step: Hydrogenation of 5-azido-5-deoxy-α-L-sorbopyranose

-

To a round-bottom flask containing 5-azido-5-deoxy-α-L-sorbopyranose (5.90 g, 28.7 mmol), evacuated and placed under an argon atmosphere, is dissolved in a 1:1 mixture of H₂O/MeOH.

-

10% Pd/C (1 g) is added to the solution.

-

The mixture is transferred to a Parr apparatus and reacted under a H₂ atmosphere at 4 bar for 24 hours.

-

After 24 hours, the reaction mixture is filtered through diatomaceous earth, and the catalyst is washed repeatedly with MeOH.

-

The combined filtrate is concentrated in vacuo to afford DGDP as a colorless solid.[4]

Glycosidase Inhibition Data

This compound exhibits potent inhibitory activity against a range of glycosidases. The following tables summarize the available quantitative data (IC₅₀ and Kᵢ values).

Table 1: Inhibition of Glucosidases by this compound and its Derivatives

| Enzyme Source | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| Human lysosomal α-glucosidase (GAA) | This compound | Potent inhibitor | - | Competitive |

| Agrobacterium sp. β-glucosidase | Derivatives of 2,5-dideoxy-2,5-imino-D-mannitol | - | 0.002 - 1 | - |

| Rat intestinal maltase | L-isoDMDP | - | 0.081 | Competitive |

| Wild-type glucocerebrosidase (cerezyme) | This compound analogue 1 | 507 | - | - |

| Wild-type glucocerebrosidase (cerezyme) | This compound analogue 2 | 393 | - | - |

Note: Data for DGDP against a wider range of specific glycosidases is dispersed in the literature. The table presents available data and highlights the potent nature of this class of inhibitors.

Experimental Protocols

Glycosidase Inhibition Assay

A common method to determine the inhibitory activity of compounds like DGDP is a chromogenic assay using a synthetic substrate.

Principle:

The glycosidase enzyme hydrolyzes a colorless p-nitrophenyl (pNP) glycoside substrate to release p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme activity. The assay is performed in the presence and absence of the inhibitor to determine the extent of inhibition.

Materials:

-

Glycosidase enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

-

Phosphate buffer (pH 6.8)

-

This compound (inhibitor)

-

Sodium carbonate (to stop the reaction)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor (DGDP) in phosphate buffer.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the inhibitor solutions at different concentrations to the respective wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Determination of Inhibition Type and Kᵢ Value

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ), kinetic studies are performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

-

Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. Vmax remains unchanged, while the apparent Km increases.

-

Non-competitive Inhibition: The lines will intersect on the x-axis. Km remains unchanged, while Vmax decreases.

-

Uncompetitive Inhibition: The lines will be parallel. Both Vmax and Km are reduced.

The Kᵢ can be calculated from the changes in the apparent Km or Vmax.

Applications and Future Perspectives

This compound and its derivatives hold significant promise in various therapeutic areas. Its potent α-glucosidase inhibition makes it a candidate for the development of anti-diabetic agents. Furthermore, its role as a pharmacological chaperone for enzymes like glucocerebrosidase is being explored for the treatment of lysosomal storage disorders such as Gaucher disease.

The pyrrolidine core of DGDP serves as a versatile scaffold for the synthesis of a diverse library of iminosugar derivatives. Structure-activity relationship (SAR) studies on these derivatives can lead to the discovery of more potent and selective inhibitors for specific glycosidases, opening new avenues for targeted therapies.

Conclusion

This compound is a powerful and well-characterized glycosidase inhibitor with a clear mechanism of action. The availability of efficient synthetic routes and established assay protocols facilitates its use in research and development. The comprehensive data and methodologies presented in this guide provide a solid foundation for scientists and researchers to explore the full potential of this valuable iminosugar in glycobiology and the development of novel therapeutics.

References

- 1. 2,5-Dideoxy-2,5-Imino-D-Glucitol | Glycosidase Inhibitor [benchchem.com]

- 2. Novel, lipophilic derivatives of 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) are powerful beta-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fine tuning of beta-glucosidase inhibitory activity in the 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) system | UBC Chemistry [chem.ubc.ca]

- 5. researchgate.net [researchgate.net]

The Role of 2,5-Anhydro-2,5-imino-D-glucitol and its Analogs in Glycobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iminosugars are a class of polyhydroxylated alkaloids that, as mimics of natural carbohydrate substrates, act as potent and selective inhibitors of glycosidases and glycosyltransferases. This technical guide focuses on the pivotal role of 2,5-Anhydro-2,5-imino-D-glucitol, a pyrrolidine iminosugar, and its more extensively studied piperidine analog, isofagomine, within the field of glycobiology. These compounds serve as invaluable chemical tools for elucidating the function of glycosidases in cellular processes and as pharmacological chaperones for the treatment of lysosomal storage disorders, most notably Gaucher disease. This document provides an in-depth overview of their mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the key biochemical pathways they influence.

Introduction: Iminosugars as Glycosidase Inhibitors

Glycobiology is the study of the structure, biosynthesis, and function of saccharides (glycans). Glycans are fundamentally involved in a vast array of biological processes, from protein folding and cellular adhesion to immune recognition and signal transduction. Glycosidases are the enzymes responsible for cleaving the glycosidic bonds that link monosaccharides, playing a critical role in the processing of glycoproteins and the catabolism of complex carbohydrates.

This compound and its analogs are classified as iminosugars. In these molecules, the endocyclic oxygen of a sugar ring is replaced by a nitrogen atom. This structural modification allows them to mimic the transition state of the natural glycosidase substrate, binding with high affinity to the enzyme's active site and acting as potent competitive inhibitors.[1][2] This inhibitory action makes them powerful tools for studying carbohydrate-mediated biological processes and provides a foundation for therapeutic intervention in diseases characterized by aberrant glycosidase activity.

Mechanism of Action

The primary mechanism of action for this compound and isofagomine is the competitive inhibition of glycosidases.[1][2] However, their most significant therapeutic application lies in their function as pharmacological chaperones .

In many genetic disorders, such as Gaucher disease, a mutation in a lysosomal enzyme (e.g., acid β-glucosidase or glucocerebrosidase, GCase) leads to its misfolding within the endoplasmic reticulum (ER).[3] The cell's quality control machinery recognizes the misfolded protein and targets it for premature degradation, preventing it from reaching the lysosome where it would normally function.

Pharmacological chaperones are small molecules that can bind to the misfolded enzyme in the ER. This binding stabilizes the protein's conformation, allowing it to pass the ER quality control checks and be correctly trafficked through the Golgi apparatus to the lysosome.[3][4] Once in the acidic environment of the lysosome, the chaperone's affinity for the enzyme decreases, leading to its dissociation and allowing the now correctly localized enzyme to perform its catalytic function.[4] Isofagomine, for instance, binds with high affinity to GCase at the neutral pH of the ER and with lower affinity at the acidic pH of the lysosome.[4]

Figure 1: Mechanism of pharmacological chaperoning by isofagomine for mutant GCase.

A secondary, and highly important, role of these iminosugars is the inhibition of ER α-glucosidases I and II. These enzymes are critical for the processing of N-linked glycoproteins, a pathway essential for the correct folding of many proteins. By inhibiting these enzymes, compounds like this compound can disrupt the lifecycle of certain viruses that rely on host cell glycoprotein processing machinery.

Figure 2: Inhibition of N-linked glycan processing in the ER.

Quantitative Data: Inhibitory Potency

The efficacy of iminosugars is quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). Lower values indicate higher potency. The following tables summarize key quantitative data for isofagomine and related compounds, demonstrating their potency and selectivity.

Table 1: Inhibition of Glucocerebrosidase (GCase) by Isofagomine

| Compound | Enzyme Source | pH | Ki (nM) | IC50 (nM) | Reference(s) |

|---|---|---|---|---|---|

| Isofagomine | Wild-Type Human GCase | 5.2 | ~30 | - | [5] |

| Isofagomine | Wild-Type Human GCase | 7.2 | ~5 | - | [5] |

| Isofagomine | N370S Mutant GCase | - | ~30 | - | [4] |

| Isofagomine | V394L Mutant GCase | - | ~30 | - |[4] |

Table 2: IC50 Values of Isofagomine Against Various Glycosidases

| Compound | Target Enzyme | Enzyme Source | IC50 | Reference(s) |

|---|---|---|---|---|

| Isofagomine | Isomaltase | Human | 100 µM | [6] |

| Isofagomine | Sucrase | Human | >500 µM | [6] |

| Isofagomine | ER α-Glucosidase II | Wild-Type Fibroblast Lysate | ~200 µM | [6] |

| Isofagomine | Lysosomal Acid α-Glucosidase | Wild-Type Fibroblast Lysate | 1 mM |[6] |

Table 3: Cellular Activity Enhancement by Pharmacological Chaperones

| Compound | Cell Line | GCase Mutant | Concentration | Fold Increase in GCase Activity | Reference(s) |

|---|---|---|---|---|---|

| Isofagomine | Gaucher Fibroblasts | N370S | 5-10 µM | ~3-fold | [6] |

| Isofagomine | Gaucher Fibroblasts | L444P | 10 µM | ~1.3-fold | [7] |

| Isofagomine | Gaucher Lymphoblasts | L444P | 10 µM | ~3.5-fold | [7] |

| This compound analog 1 | Gaucher Fibroblasts | N370S | 30 µM | 2.2-fold | [8] |

| Isofagomine analog 4 | Gaucher Fibroblasts | G202R | - | 7.2-fold |[8] |

Experimental Protocols

Synthesis of this compound Analogs

A common method for synthesizing N-alkylated derivatives of this compound is via reductive amination.[8]

-

Aldehyde Preparation: Synthesize the desired aldehyde containing the alkyl or hydrophobic group of interest. For example, Swern oxidation of a corresponding primary alcohol.

-

Reductive Amination:

-

Dissolve this compound and the aldehyde (1.1 equivalents) in a suitable solvent such as methanol.

-

Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.

-

-

Purification:

-

Quench the reaction by adding a few drops of acetic acid.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue using column chromatography on silica gel with an appropriate solvent system (e.g., dichloromethane/methanol gradient) to yield the pure N-alkylated product.

-

References

- 1. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Ex Vivo and in Vivo Effects of Isofagomine on Acid β-Glucosidase Variants and Substrate Levels in Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective Action of the Iminosugar Isofagomine, a Pharmacological Chaperone For Mutant Forms of Acid-β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 2,5-Anhydro-2,5-imino-D-glucitol: A Promising Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the iminosugar 2,5-Anhydro-2,5-imino-D-glucitol, a potent glycosidase inhibitor with significant therapeutic potential. Also known by its synonym (2R,3R,4R,5S)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol, this polyhydroxylated pyrrolidine alkaloid has garnered attention for its role as a pharmacological chaperone in lysosomal storage disorders, particularly Gaucher disease.[1] This document details its synthesis, mechanism of action, therapeutic applications, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and further research.

Chemical Properties and Synthesis

This compound belongs to a class of compounds known as iminosugars, which are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom.[2] This structural change is key to their biological activity.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (2S,3R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol[3] |

| Synonyms | This compound, DGDP |

| CAS Number | 132295-44-4[3][4] |

| Molecular Formula | C₆H₁₃NO₄[3][4] |

| Molecular Weight | 163.17 g/mol [3] |

Synthesis Pathway

The synthesis of this compound can be achieved through various routes, often starting from common monosaccharides. A practical, large-scale synthesis has been reported starting from L-Sorbose. This multi-step process involves key chemical transformations including protection, regioselective reactions, and reduction to yield the final pyrrolidine structure.[5] Another established method prepares the compound from 5-keto-D-fructose.[6]

Caption: High-level workflow for the synthesis of this compound.

Mechanism of Action: Glycosidase Inhibition

The therapeutic and biological effects of this compound stem from its ability to inhibit glycosidases. These enzymes are crucial for the cleavage of glycosidic bonds in carbohydrates and glycoproteins.[7]

At a physiological pH, the nitrogen atom in the pyrrolidine ring is protonated, creating a cationic species. This charged structure mimics the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds.[3] By binding tightly to the enzyme's active site, it acts as a competitive inhibitor, preventing the natural substrate from binding and being processed.[3] This inhibition is particularly effective against α- and β-glucosidases.[8]

References

- 1. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,5-Dideoxy-2,5-Imino-D-Glucitol | Glycosidase Inhibitor [benchchem.com]

- 4. This compound CAS#: 132295-44-4 [m.chemicalbook.com]

- 5. Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isofagomine- and this compound-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Therapeutic Promise of 2,5-Dideoxy-2,5-imino-D-glucitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dideoxy-2,5-imino-D-glucitol (DDIG), a polyhydroxylated pyrrolidine iminosugar, has emerged as a molecule of significant interest in the field of therapeutic development, particularly for lysosomal storage disorders such as Gaucher disease. By acting as a potent and selective inhibitor of glycosidases, DDIG functions as a pharmacological chaperone, a class of small molecules that can stabilize mutant enzymes, facilitate their correct folding, and promote their trafficking to the lysosome. This technical guide provides a comprehensive overview of the therapeutic potential of DDIG, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its synthesis and evaluation, and visualizing the intricate signaling pathways it modulates.

Introduction

Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undegraded or partially degraded substrates within the lysosomes due to deficient or absent lysosomal enzymes.[1] This accumulation leads to cellular dysfunction and a wide range of clinical manifestations. Gaucher disease, the most common LSD, results from mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[1] These mutations often lead to misfolding of the GCase protein in the endoplasmic reticulum (ER), triggering the cell's quality control machinery and leading to its premature degradation through the ER-associated degradation (ERAD) pathway.[2]

Pharmacological chaperone therapy (PCT) offers a promising therapeutic strategy for Gaucher disease and other LSDs.[3] Pharmacological chaperones are small molecules that can bind to and stabilize misfolded mutant enzymes in the ER, allowing them to bypass the ER quality control system and traffic to the lysosome, where they can exert their catalytic activity.[3] 2,5-Dideoxy-2,5-imino-D-glucitol (DDIG), also known as DGDP, is an iminosugar that mimics the transition state of the natural substrate of glycosidases and has shown significant potential as a pharmacological chaperone for mutant GCase.[4]

Mechanism of Action: A Tale of Two Cellular Compartments

The therapeutic efficacy of DDIG as a pharmacological chaperone is rooted in its pH-dependent binding affinity for glucocerebrosidase and its ability to navigate the cell's protein quality control systems.

In the neutral pH environment of the endoplasmic reticulum, DDIG binds to the active site of misfolded GCase. This binding stabilizes the enzyme's conformation, masking the misfolded regions that would otherwise be recognized by the ER's quality control machinery, which includes the unfolded protein response (UPR) and the ER-associated degradation (ERAD) pathway.[2] By stabilizing the mutant GCase, DDIG facilitates its proper folding and subsequent trafficking through the Golgi apparatus to the lysosomes.

Once in the acidic environment of the lysosome (pH ~4.5-5.0), the protonation state of either the enzyme's active site residues or the iminosugar itself is altered. This change in pH leads to a significant decrease in the binding affinity of DDIG for GCase. Consequently, DDIG dissociates from the enzyme, allowing the now correctly folded and localized GCase to bind to its natural substrate, glucosylceramide, and perform its catalytic function.

Quantitative Data on Glycosidase Inhibition and Chaperone Activity

The inhibitory potency and chaperone efficacy of DDIG and its analogs are critical parameters for their therapeutic application. The following tables summarize key quantitative data from published studies.

| Compound | Enzyme | Enzyme Source | Inhibition Constant (Ki) | Reference |

| 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) derivatives | β-Glucosidase | Agrobacterium sp. | 2 nM - 1 µM | [5] |

| 2,5-Dideoxy-2,5-imino-D-altritol (DIA) | α-Galactosidase A | Human Lysosome | 0.5 µM | [6] |

| Compound | Cell Line | Mutant GCase | Concentration | Fold Increase in GCase Activity | IC50 (Wild-Type GCase) | Reference |

| DDIG Analog (Compound 1) | N370S Fibroblasts | N370S | 30 µM | 2.2-fold | 507 µM | [4] |

| DDIG Analog (Compound 1) | G202R Fibroblasts | G202R | - | Inactive | 507 µM | [4] |

| 2,5-Dideoxy-2,5-imino-D-altritol (DIA) | Fabry R301Q Lymphoblasts | R301Q α-Gal A | Not Specified | 9.6-fold | Not Applicable | [6] |

Experimental Protocols

Synthesis of 2,5-Dideoxy-2,5-imino-D-glucitol (DGDP) from L-Sorbose

This protocol outlines a multi-step synthesis of DGDP from the starting material L-sorbose.[7]

Step 1: Preparation of 2-chloroethyl 5-bromo-5-deoxy-α-L-sorbopyranoside

-

Detailed reaction conditions and purification methods are described in the source literature.[1]

Step 2: Azide Substitution

-

The bromo-derivative is treated with sodium azide to introduce the azide group at the C-5 position.

Step 3: Deprotection and Cyclization

-

Acidic hydrolysis removes protecting groups, leading to the formation of 5-azido-5-deoxy-α-L-sorbopyranose.

Step 4: Reductive Amination

-

The azido sugar is dissolved in a 1:1 mixture of water and methanol.

-

10% Palladium on carbon (Pd/C) is added as a catalyst.

-

The reaction is carried out under a hydrogen atmosphere (4 bar) in a Parr apparatus for 24 hours.

-

The reaction mixture is filtered through diatomaceous earth, and the catalyst is washed with methanol.

-

The filtrate is concentrated under reduced pressure to yield 2,5-dideoxy-2,5-imino-D-glucitol as a colorless solid.

Pharmacological Chaperone Activity Assay in Patient-Derived Fibroblasts

This protocol describes a general method to assess the ability of DDIG to increase the activity of mutant glucocerebrosidase in patient-derived fibroblasts.

1. Cell Culture:

-

Culture patient-derived fibroblasts with a specific GCase mutation (e.g., N370S) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

2. Compound Treatment:

-

Plate the fibroblasts in multi-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of DDIG (or a vehicle control) for a specified period (e.g., 3-5 days).

3. Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent like Triton X-100).

4. Glucocerebrosidase Activity Assay:

-

Determine the protein concentration of the cell lysates.

-

Assay GCase activity using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

-

The assay is typically performed in a citrate/phosphate buffer at an acidic pH (e.g., 5.2) to mimic the lysosomal environment.

-

Incubate the cell lysate with the substrate at 37°C.

-

Stop the reaction with a high pH buffer (e.g., glycine-NaOH, pH 10.7).

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer.

5. Data Analysis:

-

Calculate the specific activity of GCase (e.g., in nmol/mg protein/hour).

-

Determine the fold-increase in GCase activity in DDIG-treated cells compared to vehicle-treated cells.

Signaling Pathways and Experimental Workflows

The therapeutic effect of 2,5-dideoxy-2,5-imino-D-glucitol is intricately linked to its ability to modulate the cellular protein quality control machinery. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Figure 1: Signaling pathway of DDIG as a pharmacological chaperone.

Figure 2: Simplified workflow for the synthesis of DDIG.

Figure 3: Experimental workflow for the pharmacological chaperone assay.

Conclusion and Future Directions

2,5-Dideoxy-2,5-imino-D-glucitol holds considerable promise as a therapeutic agent for Gaucher disease and potentially other lysosomal storage disorders. Its ability to act as a pharmacological chaperone, rescuing mutant enzyme function by navigating the complex cellular quality control systems, offers a compelling strategy for disease modification. The data presented in this guide highlight its potency and mechanism of action.

Future research should focus on several key areas:

-

Optimization of DDIG Analogs: Structure-activity relationship (SAR) studies are crucial to develop analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Rigorous preclinical and clinical studies are necessary to establish the in vivo efficacy, safety profile, and optimal dosing of DDIG and its derivatives.

-

Combination Therapies: Investigating the synergistic effects of DDIG with other therapeutic modalities, such as enzyme replacement therapy (ERT), could lead to more effective treatment regimens.

-

Broader Applications: Exploring the potential of DDIG and related iminosugars for other lysosomal storage disorders and diseases involving protein misfolding is a promising avenue for future research.

The continued exploration of 2,5-dideoxy-2,5-imino-D-glucitol and its derivatives will undoubtedly pave the way for novel and effective therapies for a range of debilitating genetic diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unfolded protein response in Gaucher disease: from human to Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promising results of the chaperone effect caused by imino sugars and aminocyclitol derivatives on mutant glucocerebrosidases causing Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fine tuning of beta-glucosidase inhibitory activity in the 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caister.com [caister.com]

- 7. Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Anhydro-2,5-imino-D-glucitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Anhydro-2,5-imino-D-glucitol, a pivotal iminosugar in glycobiology and therapeutic research. This document details its chemical properties, synthesis, and biological activities, with a focus on its role as a glycosidase inhibitor and a pharmacological chaperone.

Chemical Data

This compound, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a polyhydroxylated pyrrolidine.[1] It is a structural analog of carbohydrates where the endocyclic oxygen is replaced by a nitrogen atom, conferring significant metabolic stability.[1]

| Property | Value | Reference(s) |

| CAS Number | 132295-44-4 | [1] |

| Molecular Formula | C₆H₁₃NO₄ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| IUPAC Name | (2S,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |

| Synonyms | DGDP, (2R,3R,4R,5S)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol | |

| Melting Point | 139-142.5°C | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in methanol. |

Experimental Protocols

A common method for the synthesis of this compound is through the intramolecular reductive amination of an azide precursor. A representative protocol is detailed below.[2]

Materials:

-

5-azido-5-deoxy-α-L-sorbopyranose

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Parr apparatus or similar hydrogenation reactor

-

Diatomaceous earth

Procedure:

-

In a round-bottom flask, dissolve 5-azido-5-deoxy-α-L-sorbopyranose (e.g., 5.90 g, 28.7 mmol) in a 1:1 mixture of deionized water and methanol.

-

Carefully add 10% Pd/C (e.g., 1 g) to the solution under an inert atmosphere (e.g., argon).

-

Transfer the reaction mixture to a Parr apparatus.

-

Charge the apparatus with hydrogen gas to a pressure of 4 bar.

-

Stir the reaction at room temperature for 24 hours.

-

After 24 hours, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the catalyst repeatedly with methanol.

-

Combine the filtrate and concentrate it under reduced pressure to yield this compound as a colorless solid.[2]

Another cited method for its preparation is from 5-keto-D-fructose according to Reitz's method.[3][4]

This protocol is adapted from a general procedure for determining α-glucosidase inhibition.[5]

Materials:

-

α-glucosidase from Saccharomyces cerevisiae (e.g., 2 U/mL)

-

p-nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (50 mM, pH 6.8)

-

Sodium carbonate (1 M)

-

This compound (test compound)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the α-glucosidase enzyme in phosphate buffer.

-

In a 96-well plate, add 20 µL of various concentrations of this compound to the wells.

-

Add the α-glucosidase solution to the wells containing the test compound and incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of 1 mM pNPG to each well.

-

Incubate the mixture at 37°C for 20 minutes.

-

Terminate the reaction by adding 50 µL of 1 M sodium carbonate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Ac+) – (Ac-) – (As - Ab)] / [(Ac+) – (Ac-)] × 100 where:

-

Ac+ is the absorbance of the enzyme without inhibitor.

-

Ac- is the absorbance of the reaction mixture without the enzyme.

-

As is the absorbance of the test sample with the enzyme.

-

Ab is the absorbance of the test sample without the enzyme.[5]

-

This protocol describes the evaluation of this compound and its derivatives as pharmacological chaperones for mutant glucocerebrosidase (GC) in patient-derived fibroblasts.[3]

Materials:

-

N370S or G202R mutant GC patient-derived fibroblasts

-

Cell culture medium

-

This compound derivatives

-

Phosphate-buffered saline (PBS)

-

Acetate buffer (0.2 M, pH 4.0)

-

4-methylumbelliferyl-β-D-glucoside (5 mM)

-

Glycine buffer (0.2 M, pH 10.8)

Procedure:

-

Culture the patient-derived fibroblasts in a suitable medium.

-

Incubate the cells with varying concentrations of the this compound derivative for 5 days. This duration has been shown to be optimal for achieving maximal enhancement of GC activity.[3]

-

After the incubation period, wash the cell monolayers with PBS.

-

Add 80 µL of PBS and 80 µL of 0.2 M acetate buffer (pH 4.0) to each well.

-

Initiate the enzyme reaction by adding 100 µL of 5 mM 4-methylumbelliferyl-β-D-glucoside.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by lysing the cells with 2 mL of 0.2 M glycine buffer (pH 10.8).

-

Measure the fluorescence of the liberated 4-methylumbelliferone to determine GC activity.

-

Compare the GC activity in treated cells to that in untreated control cells to determine the fold-increase in enzyme activity.[3]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[6] This inhibitory activity is the basis for its therapeutic potential in various diseases, including viral infections, cancer, and diabetes.

In the context of lysosomal storage disorders such as Gaucher disease, this compound and its derivatives can act as pharmacological chaperones.[3][7] Gaucher disease is caused by mutations in the gene encoding the lysosomal enzyme glucocerebrosidase (GC), leading to misfolded, unstable protein that is prematurely degraded in the endoplasmic reticulum (ER).[7] Pharmacological chaperones are small molecules that can bind to these mutant enzymes, stabilizing their conformation and facilitating their proper trafficking from the ER to the lysosome, where they can exert their catalytic function.[7][8]

Derivatives of this compound have been shown to increase the cellular activity of mutant GC in patient-derived fibroblasts.[3] For instance, an N-adamantanylbutanamide derivative of this compound increased GC activity by 2.2-fold in N370S fibroblasts at a concentration of 30 µM.[3]

Visualizations

Caption: Mechanism of this compound as a pharmacological chaperone.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. In vitro α-glucosidase inhibitory assay [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-EPMC2543937 - Isofagomine- and this compound-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention. - OmicsDI [omicsdi.org]

Methodological & Application

Synthesis of 2,5-Anhydro-2,5-imino-D-glucitol from D-Fructose: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2,5-Anhydro-2,5-imino-D-glucitol, a valuable iminosugar, from the readily available starting material, D-fructose. Iminosugars are a class of carbohydrate mimetics with significant therapeutic potential, acting as inhibitors of various glycosidases and glycosyltransferases. This protocol outlines a practical synthetic route involving key steps such as the protection of D-fructose, a regioselective Appel reaction, azidation, and a final intramolecular reductive amination to form the pyrrolidine ring of the target molecule.

Introduction

This compound, also known as 2,5-dideoxy-2,5-imino-D-glucitol (DGDP), is a polyhydroxylated pyrrolidine that belongs to the iminosugar family. These compounds are structural analogues of monosaccharides where the endocyclic oxygen atom is replaced by a nitrogen atom. This substitution imparts significant metabolic stability and allows them to act as potent inhibitors of carbohydrate-processing enzymes by mimicking the oxocarbenium ion-like transition state of glycosidic bond cleavage. Consequently, iminosugars, including this compound, are of great interest in drug development for the treatment of various diseases, such as diabetes, viral infections, and lysosomal storage disorders.

The synthesis of this compound from D-fructose presents a cost-effective and stereochemically defined route to this important molecule. The following application notes and protocols describe a reliable multi-step synthesis suitable for laboratory-scale production.

Overall Synthetic Scheme

The synthesis of this compound from D-fructose can be accomplished through a five-step sequence as illustrated below. This pathway involves the initial protection of the anomeric position, followed by regioselective functionalization at the C-5 position, introduction of a nitrogen-containing group, deprotection, and subsequent cyclization via reductive amination.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies and provide a step-by-step guide for the synthesis of this compound from D-fructose.

Step 1: Synthesis of 2'-Chloroethyl β-D-fructopyranoside

This initial step protects the anomeric hydroxyl group of D-fructose as a 2'-chloroethyl glycoside, which is stable to the conditions of the subsequent reactions.

Materials:

-

D-Fructose

-

2-Chloroethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Acetone

-

Diethyl Ether

Procedure:

-

A suspension of D-fructose (e.g., 50 g, 0.277 mol) in 2-chloroethanol (e.g., 500 mL) is cooled in an ice bath.

-

Concentrated HCl (e.g., 5 mL) is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature until the D-fructose has completely dissolved (typically 12-24 hours).

-

The reaction is monitored by Thin Layer Chromatography (TLC) until completion.

-

The solution is neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a solvent system such as acetone/diethyl ether to afford 2'-chloroethyl β-D-fructopyranoside as a white crystalline solid.

| Parameter | Value | Reference |

| Starting Material | D-Fructose | N/A |

| Yield | >90% | [1] |

| Purification | Recrystallization | [1] |

Step 2: Synthesis of 2'-Chloroethyl 5-bromo-5-deoxy-β-D-fructopyranoside via Appel Reaction

This step regioselectively brominates the primary hydroxyl group at the C-5 position.

Materials:

-

2'-Chloroethyl β-D-fructopyranoside

-

Carbon Tetrabromide (CBr4)

-

Triphenylphosphine (PPh3)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of 2'-chloroethyl β-D-fructopyranoside (e.g., 10 g, 40.9 mmol) in anhydrous pyridine (e.g., 100 mL) at 0 °C, triphenylphosphine (e.g., 16.1 g, 61.3 mmol) is added.

-

Carbon tetrabromide (e.g., 20.3 g, 61.3 mmol) is then added portion-wise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is monitored by TLC.

-

The reaction is quenched by the addition of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in DCM and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 2'-chloroethyl 5-bromo-5-deoxy-β-D-fructopyranoside.

| Parameter | Value | Reference |

| Starting Material | 2'-Chloroethyl β-D-fructopyranoside | N/A |

| Yield | High | [2][3] |

| Purification | Column Chromatography | [2] |

Step 3: Synthesis of 2'-Chloroethyl 5-azido-5-deoxy-β-D-fructopyranoside

The bromo group is displaced with an azide nucleophile to introduce the nitrogen functionality.

Materials:

-

2'-Chloroethyl 5-bromo-5-deoxy-β-D-fructopyranoside

-

Sodium Azide (NaN3)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for column chromatography

Procedure:

-

A solution of 2'-chloroethyl 5-bromo-5-deoxy-β-D-fructopyranoside (e.g., 5 g, 16.3 mmol) and sodium azide (e.g., 2.1 g, 32.6 mmol) in anhydrous DMF (e.g., 50 mL) is heated at 80 °C overnight.

-

The reaction progress is monitored by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to give 2'-chloroethyl 5-azido-5-deoxy-β-D-fructopyranoside.

| Parameter | Value | Reference |

| Starting Material | 2'-Chloroethyl 5-bromo-5-deoxy-β-D-fructopyranoside | N/A |

| Yield | High | [2] |

| Purification | Column Chromatography | [2] |

Step 4: Synthesis of 5-Azido-5-deoxy-D-fructopyranose

The 2'-chloroethyl protecting group is removed by acid-catalyzed hydrolysis.

Materials:

-

2'-Chloroethyl 5-azido-5-deoxy-β-D-fructopyranoside

-

Aqueous Trifluoroacetic Acid (TFA) (e.g., 90%)

-

Water

-

Dowex® H+ resin

Procedure:

-

The 2'-chloroethyl 5-azido-5-deoxy-β-D-fructopyranoside (e.g., 3 g, 11.1 mmol) is dissolved in 90% aqueous TFA (e.g., 30 mL).

-

The solution is stirred at room temperature for 2-4 hours, with the reaction monitored by TLC.

-

The solvent is removed under reduced pressure.

-

The residue is co-evaporated with water multiple times to remove residual TFA.

-

The crude product can be purified by passing through a short column of Dowex® H+ resin to yield 5-azido-5-deoxy-D-fructopyranose.

| Parameter | Value | Reference |

| Starting Material | 2'-Chloroethyl 5-azido-5-deoxy-β-D-fructopyranoside | N/A |

| Yield | Quantitative | [2] |

| Purification | Ion-exchange chromatography (optional) | [2] |

Step 5: Synthesis of this compound

The final step involves the reduction of the azide and subsequent intramolecular reductive amination to form the pyrrolidine ring.

Materials:

-

5-Azido-5-deoxy-D-fructopyranose

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Water

-

Hydrogen (H2) gas

-

Celite®

Procedure:

-

To a solution of 5-azido-5-deoxy-D-fructopyranose (e.g., 2 g, 9.75 mmol) in a 1:1 mixture of methanol and water (e.g., 40 mL), 10% Pd/C (e.g., 200 mg, 10 wt%) is added.

-

The mixture is subjected to hydrogenation (e.g., using a Parr hydrogenator or a balloon of H2) at room temperature and atmospheric or slightly elevated pressure.

-

The reaction is stirred until the starting material is consumed, as monitored by TLC (typically 12-24 hours).

-

The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol.

-

The combined filtrate is concentrated under reduced pressure to yield this compound as a solid. The product is often pure enough for many applications, but can be further purified by recrystallization if necessary.

| Parameter | Value | Reference |

| Starting Material | 5-Azido-5-deoxy-D-fructopyranose | N/A |

| Yield | >95% | [2][4] |

| Purification | Filtration and concentration, optional recrystallization | [2][4] |

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results | Reference |

| 1H NMR (D2O) | Complex multiplet pattern consistent with the pyrrolidine structure. | [2] |

| 13C NMR (D2O) | Six distinct carbon signals corresponding to the product structure. | [2] |

| Mass Spectrometry | [M+H]+ calculated for C6H13NO4: 164.0872; found: 164.0871. | [2] |

Signaling Pathways and Logical Relationships

The synthesis of this compound from D-fructose involves a logical progression of functional group transformations and a key cyclization step. The following diagram illustrates the relationship between the key intermediates and reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for 2,5-Anhydro-2,5-imino-D-glucitol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-2,5-imino-D-glucitol is a potent iminosugar with significant applications in cell biology research and therapeutic development. Its primary mechanisms of action include acting as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase) and as an inhibitor of glycosidases and fructose transporters. These properties make it a valuable tool for studying and potentially treating Gaucher disease, as well as for investigating cancer cell metabolism through the inhibition of fructose uptake via transporters like GLUT5.

This document provides detailed experimental protocols for utilizing this compound in cell culture, along with quantitative data from relevant studies and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound and its derivatives on glucocerebrosidase activity and GLUT5 inhibition.

Table 1: Effect of this compound Analogs on Glucocerebrosidase (GCase) Activity in Gaucher Disease Fibroblasts

| Compound | Cell Line (GCase Mutation) | Concentration for Maximal Effect | Fold Increase in GCase Activity | Reference |

| This compound analog 1 | N370S | 30 µM | 2.2-fold | [1] |

| Isofagomine-based chaperone 3 | N370S | Not Specified | 2.5-fold | [2][3] |

| Isofagomine-based chaperone 4 | G202R | 150 µM | 7.2-fold | [1][2] |

Table 2: Inhibitory Activity of Fructose Analogs on GLUT5 Transporter

| Compound | Cell Line | Assay | Quantitative Data (IC₅₀/Kᵢ) | Reference |

| 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) | Human MCF7 Breast Cancer | Competitive Inhibition | Kᵢ = 2.3–2.7 mM | |

| 1-deoxy-1-fluoro-2,5-anhydro-mannitol (1-FDAM) | Murine EMT6 Breast Cancer | 6-[¹⁸F]FDF Uptake Inhibition | IC₅₀ ≈ 20 mM | [4] |

| D-fructose | Murine EMT6 Breast Cancer | 6-[¹⁸F]FDF Uptake Inhibition | IC₅₀ ≈ 300 mM | [4] |

Experimental Protocols

Protocol 1: Pharmacological Chaperone Activity Assay in Gaucher Disease Fibroblasts

This protocol details the procedure to assess the ability of this compound to increase the activity of mutant glucocerebrosidase (GCase) in patient-derived fibroblasts.

Materials:

-

Gaucher disease patient-derived fibroblasts (e.g., N370S or G202R mutation)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (or analog)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate buffer, pH 5.4)

-

4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate

-

Glycine-NaOH stop buffer (pH 10.7)

-

Fluorometer and 96-well black plates

Procedure:

-

Cell Seeding: Seed patient-derived fibroblasts in a 6-well plate at a density that allows for 5 days of growth without reaching confluency.

-

Compound Treatment: The following day, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 10, 30, 50, 100 µM). A vehicle control (e.g., water or DMSO) should be included.

-

Incubation: Incubate the cells for 5 days at 37°C in a humidified incubator with 5% CO₂.

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding cell lysis buffer to each well and incubating on ice for 15-30 minutes.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

GCase Activity Assay:

-

In a 96-well black plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.

-

Add the 4-MUG substrate solution to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding the glycine-NaOH stop buffer.

-

-

Fluorescence Measurement: Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Data Analysis: Normalize the fluorescence readings to the protein concentration to determine the specific GCase activity. Calculate the fold-increase in activity relative to the untreated control.

Protocol 2: GLUT5 Inhibition Assay in Cancer Cells

This protocol describes a competitive binding assay to evaluate the inhibitory effect of this compound on fructose uptake in cancer cells overexpressing GLUT5.

Materials:

-

Cancer cell line known to overexpress GLUT5 (e.g., EMT6 murine breast cancer cells)

-

Complete cell culture medium

-

This compound

-

Krebs-Ringer Buffer (KRB)

-

Fluorescently labeled fructose analog (e.g., 6-NBD-Fructose)

-

D-Fructose (as a competitor)

-

Fluorometer and 12-well plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 12-well plate and allow them to adhere and grow for 24-48 hours.

-

Inhibitor Preparation: Prepare serial dilutions of this compound and D-fructose in KRB.

-

Inhibition Assay:

-

On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed PBS.

-

Add the different concentrations of the inhibitor (this compound) or competitor (D-fructose) to the respective wells. Include a vehicle control (KRB without inhibitor).

-

Pre-incubate the cells with the inhibitors for 30 minutes at 37°C.

-

-

Fructose Uptake:

-

Initiate the uptake by adding the fluorescently labeled fructose analog solution to all wells.

-

Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

-

-

Termination and Measurement:

-

Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Lyse the cells and measure the intracellular fluorescence using a fluorometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualization

Caption: Mechanism of this compound as a pharmacological chaperone for GCase.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: N-alkylated Iminosugars as Pharmacological Chaperones for Glucocerebrosidase